Methyl mycophenolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl mycophenolate involves several steps. One common method includes the esterification of mycophenolic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl mycophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes, particularly in immune cells.
Medicine: Employed as an immunosuppressant in organ transplantation and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMP dehydrogenase), which is crucial for the de novo synthesis of guanine nucleotides . This inhibition leads to a reduction in the proliferation of T-cells and B-cells, thereby suppressing the immune response . Additionally, it can inhibit the recruitment of leukocytes to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate Mofetil: A prodrug of mycophenolic acid with improved bioavailability.
Mycophenolate Sodium: Another salt form of mycophenolic acid used for similar medical applications.
Azathioprine: An immunosuppressant that also inhibits purine synthesis but through a different mechanism.
Uniqueness
Methyl mycophenolate is unique due to its specific inhibition of IMP dehydrogenase, which provides a targeted approach to immunosuppression with fewer side effects compared to other immunosuppressants .
Properties
Molecular Formula |
C18H22O6 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3 |
InChI Key |
ZPXRQFLATDNYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Origin of Product |
United States |
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